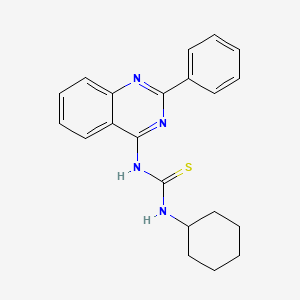
Thiourea, N-cyclohexyl-N'-(2-phenyl-4-quinazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- is a chemical compound with the molecular formula C21H22N4S It is a derivative of thiourea, featuring a quinazoline ring system substituted with a phenyl group and a cyclohexyl group
Méthodes De Préparation
The synthesis of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- typically involves the reaction of 2-phenyl-4-quinazolinylamine with cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Des Réactions Chimiques
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Applications De Recherche Scientifique
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein and the context of the study .
Comparaison Avec Des Composés Similaires
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar in structure but lacks the quinazoline ring system.
N-cyclohexylthiourea: Similar in structure but lacks the phenyl and quinazoline groups.
Propriétés
Numéro CAS |
400053-05-6 |
|---|---|
Formule moléculaire |
C21H22N4S |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea |
InChI |
InChI=1S/C21H22N4S/c26-21(22-16-11-5-2-6-12-16)25-20-17-13-7-8-14-18(17)23-19(24-20)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,23,24,25,26) |
Clé InChI |
XZSUYKMWIHVVPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


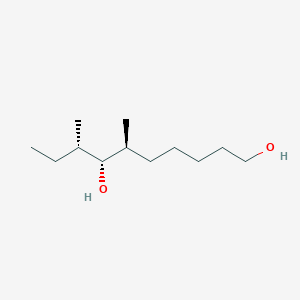
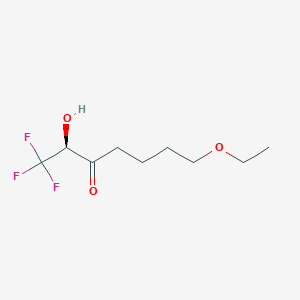

![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
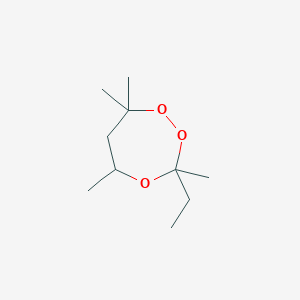
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
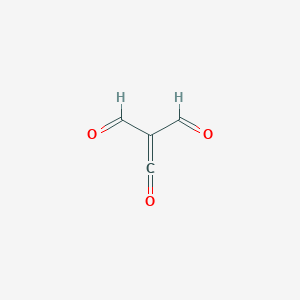
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
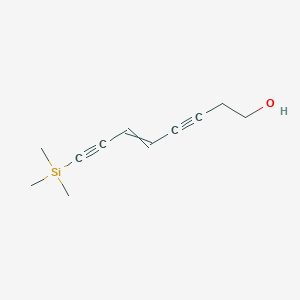
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
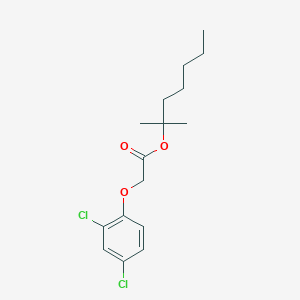
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
